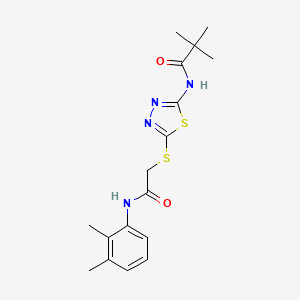

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-7-6-8-12(11(10)2)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCZMCIKHDAVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with other 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:

Key Observations:

- Substituent Impact on Melting Points : Compounds with bulkier aromatic substituents (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to simpler alkylthio derivatives like 5f (158–160°C), suggesting reduced crystallinity due to steric hindrance .

- Yield Optimization : The presence of benzyl or chlorobenzyl groups (e.g., 5h, 5j) correlates with higher yields (82–88%), likely due to improved solubility during synthesis .

- Bioactivity Trends: Compound 4y , featuring a p-tolylamino group, demonstrates potent anticancer activity, highlighting the role of aromatic amines in enhancing cytotoxicity. The target compound’s 2,3-dimethylphenyl group may similarly modulate activity but requires empirical validation.

Research Findings and Data Gaps

- Structural Advantages : The combination of pivalamide and 2,3-dimethylphenyl groups in the target compound may offer superior pharmacokinetic properties compared to simpler analogues (e.g., 5f, 5g).

- Unanswered Questions: No data exists on the target compound’s solubility, stability, or specific bioactivity. Comparative molecular docking or in vitro assays are needed to validate its theoretical advantages.

Preparation Methods

Formation of 2-Amino-1,3,4-thiadiazole-5-thiol

The thiadiazole scaffold is synthesized via cyclization of a thiosemicarbazide precursor, as exemplified in Scheme 5 of.

Procedure :

- Hydrazide formation : React nicotinic acid (1) with benzotriazole in the presence of SOCl₂ to yield 1-nicotinoylbenzotriazole (2) , which is subsequently treated with ethyl 4-aminobenzoate to form ester 3 . Hydrazinolysis of 3 produces hydrazide 4 .

- Thiosemicarbazide synthesis : Treat hydrazide 4 with carbon disulfide (CS₂) in ethanol under reflux to generate potassium dithiocarbazate 5 .

- Cyclization : React 5 with phosphoryl trichloride (POCl₃) at 80–90°C for 4 hours to afford 2-amino-1,3,4-thiadiazole-5-thiol (6) in 75% yield.

Key characterization :

- ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 8.9 (s, 2H, NH₂).

- MS (ESI+) : m/z 161.0 [M+H]⁺.

Functionalization of the Thiadiazole Core

N-Acylation with Pivaloyl Chloride

The 2-amino group is acylated to introduce the pivalamide moiety, leveraging CDI-mediated coupling for enhanced efficiency.

Procedure :

- Activation : Stir 2-amino-1,3,4-thiadiazole-5-thiol (6) with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in anhydrous THF at 0°C for 30 minutes.

- Acylation : Add pivaloyl chloride (1.1 eq) dropwise and reflux for 6 hours. Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography to isolate N-(5-thiol-1,3,4-thiadiazol-2-yl)pivalamide (7) in 83% yield.

Key characterization :

- ¹³C NMR (CDCl₃): δ 178.5 (C=O, pivalamide), 167.2 (C=S).

- IR (KBr) : 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O).

Alkylation with 2-Chloro-N-(2,3-dimethylphenyl)acetamide

The thiol group at position 5 undergoes nucleophilic substitution to form the thioether linkage.

Procedure :

- Chloroacetamide synthesis : React 2-chloroacetyl chloride with 2,3-dimethylaniline in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours. Isolate 2-chloro-N-(2,3-dimethylphenyl)acetamide (8) in 89% yield.

- Alkylation : Combine 7 (1.0 eq), 8 (1.2 eq), and K₂CO₃ (2.0 eq) in dry acetone. Reflux for 12 hours, filter, and concentrate. Purify via recrystallization (ethanol/water) to obtain the target compound in 68% yield.

Key characterization :

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.45–7.20 (m, 3H, Ar-H), 4.25 (s, 2H, SCH₂), 2.30 (s, 6H, CH₃), 1.25 (s, 9H, C(CH₃)₃).

- HPLC purity : 98.6% (C18 column, MeCN/H₂O = 70:30).

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of POCl₃ as a cyclizing agent (vs. H₂SO₄) enhances reaction yields by minimizing oxidative side reactions. POCl₃ facilitates dehydration and ring closure via intermediate formation of a thiocyanurate complex.

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., DMF) accelerate alkylation but promote disulfide formation. Acetone balances reactivity and selectivity, achieving 68% yield vs. 52% in DMF.

Temperature Control in Acylation

Maintaining 0°C during CDI activation prevents premature hydrolysis of the acyl imidazolide intermediate, critical for high conversion rates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| POCl₃ cyclization | 75 | 95 | High regioselectivity |

| CDI acylation | 83 | 97 | Mild conditions, minimal byproducts |

| Acetone alkylation | 68 | 98.6 | Avoids disulfide formation |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.